![molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9](/img/structure/B1351553.png)
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine
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Overview
Description
1-(4-Methoxyphenyl)-phenylmethyl]piperazine (MPP) is a novel compound that has been studied for its potential applications in a variety of scientific fields. MPP is a piperazine derivative and is composed of a benzene ring connected to a piperazine ring. It is an aromatic compound with a molecular weight of 219.3 g/mol and a boiling point of 211 °C. MPP has been studied for its potential applications in medicinal chemistry, biochemistry, pharmacology, and other scientific fields.
Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, are of significant interest in drug design due to their wide range of therapeutic applications. These applications span from central nervous system (CNS) agents to anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine ring as a pharmacophore allows for the design of molecules with varied medicinal potential, influenced significantly by the substitution pattern on the piperazine nucleus. This versatility underlines the importance of piperazine derivatives in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Metabolic Pathways and Drug Development
The metabolic pathways of arylpiperazine derivatives, including 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, are crucial in the clinical application of these compounds. These derivatives are metabolized through processes like CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have varied effects on neurotransmitter receptors. Understanding these pathways is key in developing drugs with minimal side effects and optimal therapeutic efficacy (Caccia, 2007).
Anti-mycobacterial Activity
Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights the role of piperazine as a core structure in developing new, safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Emerging Treatment Options
Emerging treatment options for cryptosporidiosis, a disease caused by the protozoan parasite Cryptosporidium, have seen the development of new therapeutics. Among these, piperazine derivatives like MMV665917 have shown potent activity in animal models, highlighting the potential of piperazine compounds in addressing infections associated with diarrhea, malnutrition, and cognitive deficits in children (Love & Choy, 2021).
Mechanism of Action
Target of Action
The compound is a derivative of piperazine, a class of compounds known to interact with a variety of receptors in the body
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Given the diversity of piperazine derivatives and their wide range of biological effects, it is likely that this compound affects multiple pathways
properties
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBOYBVMAZLNLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389905 |
Source
|
Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)-phenylmethyl]piperazine | |
CAS RN |
54041-93-9 |
Source
|
Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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